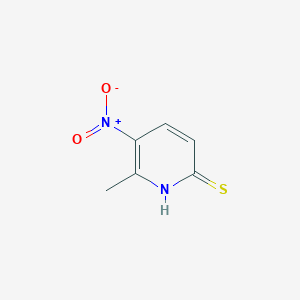
2'-Ethenyl-2-fluoro-4-(4-propylphenyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Fluoro-4’‘-propyl-2-vinyl-1,1’:4’,1’‘-terphenyl is an organic compound belonging to the terphenyl family. This compound is characterized by the presence of a fluoro group at the 2’ position, a propyl group at the 4’’ position, and a vinyl group at the 2 position on the terphenyl backbone. Terphenyl compounds are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-4’‘-propyl-2-vinyl-1,1’:4’,1’'-terphenyl typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Terphenyl Backbone: The initial step involves the formation of the terphenyl backbone through a Suzuki-Miyaura coupling reaction.
Introduction of Functional Groups: The fluoro, propyl, and vinyl groups are introduced through subsequent reactions. For example, the fluoro group can be introduced via electrophilic fluorination, while the propyl group can be added through alkylation reactions.
Industrial Production Methods
Industrial production of 2’-Fluoro-4’‘-propyl-2-vinyl-1,1’:4’,1’'-terphenyl follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro-4’‘-propyl-2-vinyl-1,1’:4’,1’'-terphenyl undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: H2, palladium catalyst
Substitution: Amines, thiols
Major Products
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Amino or thiol-substituted terphenyls
Scientific Research Applications
2’-Fluoro-4’‘-propyl-2-vinyl-1,1’:4’,1’'-terphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2’-Fluoro-4’‘-propyl-2-vinyl-1,1’:4’,1’'-terphenyl is primarily determined by its functional groups and their interactions with molecular targets. The fluoro group can engage in hydrogen bonding and electrostatic interactions, while the vinyl group can participate in π-π stacking interactions. These interactions influence the compound’s binding affinity and specificity towards various molecular targets .
Comparison with Similar Compounds
Similar Compounds
4’‘-Ethyl-2’-fluoro-4-propyl-1,1’4’,1’'-terphenyl: Similar structure but with an ethyl group instead of a vinyl group.
2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’4’,1’'-terphenyl: Contains multiple fluoro groups, leading to different chemical properties.
Uniqueness
2’-Fluoro-4’‘-propyl-2-vinyl-1,1’:4’,1’'-terphenyl is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C23H21F |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-(2-ethenylphenyl)-2-fluoro-4-(4-propylphenyl)benzene |
InChI |
InChI=1S/C23H21F/c1-3-7-17-10-12-19(13-11-17)20-14-15-22(23(24)16-20)21-9-6-5-8-18(21)4-2/h4-6,8-16H,2-3,7H2,1H3 |
InChI Key |
SJVQZTPKJTTYBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=CC=C3C=C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14115704.png)
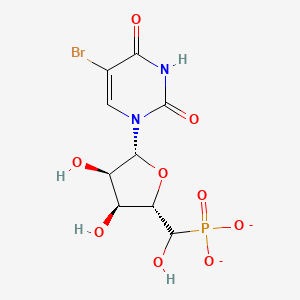
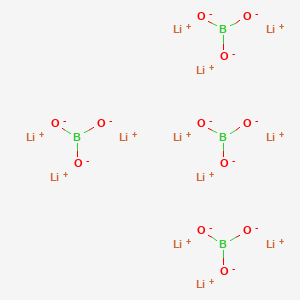

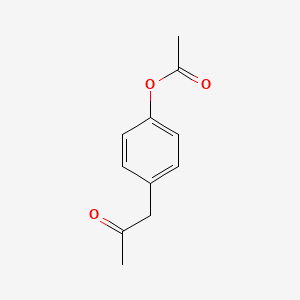
![N-[7-chloro-1-[1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide;methanesulfonic acid](/img/structure/B14115727.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B14115728.png)
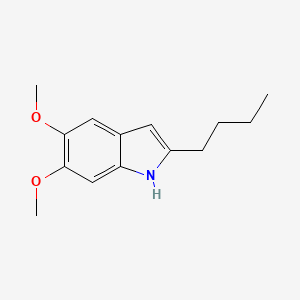

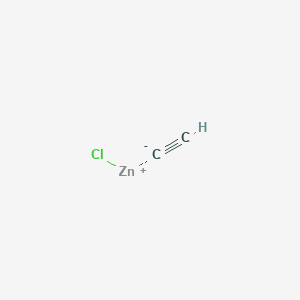
![Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate](/img/structure/B14115762.png)

